Product packaging for 3-phenyl-2H-azirene-2-carbaldehyde(Cat. No.:CAS No. 42970-55-8)

3-phenyl-2H-azirene-2-carbaldehyde

Cat. No.: B1617441
CAS No.: 42970-55-8
M. Wt: 145.16 g/mol
InChI Key: OCRMMYPQBVFVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Three-Membered Aza-Heterocycles in Organic Synthesis

Three-membered nitrogen-containing heterocycles, such as aziridines and their unsaturated counterparts, azirines, are of considerable importance in organic synthesis. researchgate.netresearchgate.net Their high ring strain, a consequence of distorted bond angles, makes them susceptible to ring-opening reactions, providing access to a diverse array of more complex nitrogen-containing molecules. researchgate.netresearchgate.net This reactivity has been harnessed for the synthesis of alkaloids, amino acids, and other biologically active compounds. researchgate.netcapes.gov.br Specifically, functionalized aziridines are valued as precursors to various amino acids and larger heterocyclic systems through ring expansion. capes.gov.br The presence of a nitrogen atom within this strained framework also imparts unique electronic properties, influencing their role as both nucleophiles and electrophiles in various chemical transformations. skbu.ac.in

Historical Development and Contemporary Relevance of 2H-Azirine Chemistry

The study of 2H-azirines has a rich history, with early investigations establishing their fundamental reactivity. researchgate.net However, the 21st century has witnessed a resurgence of interest in these strained heterocycles, driven by the development of new synthetic methods, particularly those involving metal catalysis. researchgate.net This renaissance is also fueled by the discovery of novel reactivity patterns and the application of photochemical transformations to generate diverse heterocyclic structures. researchgate.netresearchgate.net Contemporary research continues to explore the synthetic potential of 2H-azirines as building blocks for a wide range of nitrogen-containing compounds, including those with pharmaceutical and agrochemical applications. researchgate.netresearchgate.net The development of efficient and scalable methods for their synthesis, such as flow-batch processes from vinyl azides, further underscores their modern relevance. nih.gov

Unique Structural Features and Strain-Induced Reactivity of 2H-Azirines

2H-Azirines are the smallest unsaturated nitrogen-containing heterocycles, characterized by a three-membered ring containing a carbon-nitrogen double bond (C=N). skbu.ac.inwikipedia.org This structure is inherently strained, with calculated ring strain energies in the range of 44–47 kcal/mol. researchgate.net This high degree of strain is the primary driver of their reactivity, making them prone to reactions that relieve this internal energy. researchgate.net The C=N double bond makes them more reactive than other ketimines, and they can undergo a variety of reactions, including nucleophilic additions, cycloadditions, and ring-opening reactions. researchgate.netresearchgate.net The unique electronic and geometric constraints of the 2H-azirine ring allow for the cleavage of each of the three ring bonds under controlled experimental conditions, highlighting their versatility as synthetic intermediates. researchgate.net

Contextualization of 3-Phenyl-2H-Azirene-2-Carbaldehyde within the 2H-Azirine Class

This compound is a specific derivative of the 2H-azirine core, featuring a phenyl group at the 3-position and a carbaldehyde (formyl) group at the 2-position. This substitution pattern significantly influences its chemical behavior. The phenyl group provides steric bulk and electronic effects, while the aldehyde functionality introduces a reactive site for further chemical modifications. The synthesis of this particular compound has been a subject of interest, with methods such as the photolysis of 2-phenyloxazole (B1349099) being reported. researchgate.net Its reactivity is exemplified by its participation in ring-opening processes to form other heterocyclic systems like isoxazoles, pyrazoles, and pyrroles. researchgate.netthieme-connect.de The presence of both the strained azirine ring and the reactive aldehyde group makes this compound a valuable and versatile building block in organic synthesis.

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 42970-55-8 chemsynthesis.comchemicalbook.com
Molecular Formula C₉H₇NO chemsynthesis.com
Molecular Weight 145.161 g/mol chemsynthesis.com
Melting Point 45-47 °C chemicalbook.com
Boiling Point (Predicted) 258.3±50.0 °C chemicalbook.com
Density (Predicted) 1.18±0.1 g/cm³ chemicalbook.com
pKa (Predicted) 2.05±0.40 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO B1617441 3-phenyl-2H-azirene-2-carbaldehyde CAS No. 42970-55-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42970-55-8

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

3-phenyl-2H-azirine-2-carbaldehyde

InChI

InChI=1S/C9H7NO/c11-6-8-9(10-8)7-4-2-1-3-5-7/h1-6,8H

InChI Key

OCRMMYPQBVFVJQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC2C=O

Canonical SMILES

C1=CC=C(C=C1)C2=NC2C=O

Other CAS No.

42970-55-8

Origin of Product

United States

Synthetic Methodologies for 3 Phenyl 2h Azirene 2 Carbaldehyde and Its Derivatives

Isomerization-Based Synthetic Routes

A powerful and widely utilized method for the synthesis of 2H-azirine-2-carboxylic acid derivatives involves the isomerization of isoxazole (B147169) precursors. researchgate.netbeilstein-journals.org This approach leverages the inherent reactivity of the isoxazole ring, which can be catalytically rearranged to form the strained three-membered azirine ring system. researchgate.net

Catalytic Isomerization of Isoxazole Precursors

The catalytic isomerization of isoxazoles, particularly those substituted with a heteroatom at the C5 position, provides an efficient pathway to 2H-azirines. researchgate.netbeilstein-journals.org This transformation allows for the generation of highly reactive intermediates like azirine-2-carbonyl chlorides, which can be readily converted into a diverse array of derivatives. beilstein-journals.org

Iron(II) chloride has emerged as an effective catalyst for the isomerization of 5-chloroisoxazoles into 2H-azirine-2-carbonyl chlorides. figshare.comacs.orgnih.gov This reaction serves as a key step in the synthesis of various pyrazole-nitrogen heterocycle dyads. figshare.comacs.orgnih.gov The in situ generation of the azirine-2-carbonyl chloride allows for immediate trapping with nucleophiles, such as pyrazoles, to produce 2-(1H-pyrazol-1-ylcarbonyl)-2H-azirines. figshare.comacs.orgnih.gov

The mechanism of this iron(II)-catalyzed isomerization has been investigated using DFT calculations, which suggest the formation of an isoxazole-Fe complex. beilstein-journals.org This complexation facilitates the cleavage of the N-O bond, followed by a 1,3-cyclization to yield the 2H-azirine product. beilstein-journals.org The reaction is typically carried out in a solvent like acetonitrile (B52724) at room temperature. beilstein-journals.org For instance, the isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides using anhydrous FeCl₂ as a catalyst proceeds efficiently under these conditions. beilstein-journals.org

This methodology has been successfully applied to the synthesis of 3-aryl-2H-azirine-2,2-dicarboxylic acids. beilstein-journals.org The process involves the FeCl₂-catalyzed isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides to the corresponding 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides, which are then reacted with nucleophiles. beilstein-journals.org

CatalystSubstrateProductYieldReference
FeCl₂3-Aryl-5-chloroisoxazole-4-carbonyl chlorides3-Aryl-2H-azirine-2,2-dicarbonyl dichlorides- beilstein-journals.org
FeCl₂·4H₂OAcridinyl-substituted 5-chloroisoxazoleAcridinyl-substituted azirine87% researchgate.netmdpi.com

Rhodium(II) carboxylates, such as Rh₂(Piv)₄, have proven to be highly effective catalysts for the isomerization of isoxazole derivatives into 2H-azirines. organic-chemistry.org This method is particularly useful for the synthesis of 2-halo-2H-azirine-2-carboxylic acid esters and amides from 5-heteroatom-substituted 4-haloisoxazoles. organic-chemistry.org The rhodium(II)-catalyzed reaction often proceeds with high yields and can be performed on a gram scale. organic-chemistry.org

Rhodium catalysis has also been successfully applied to the synthesis of azirine-2-carboxylates from non-halogenated 5-alkoxyisoxazoles. organic-chemistry.org For example, the Rh₂(Piv)₄-catalyzed isomerization of methyl 5-methoxy-3-phenylisoxazole-4-carboxylate has been used to prepare dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate. beilstein-journals.orgnih.gov

CatalystSubstrateProductReference
Rh₂(Piv)₄5-Heteroatom-substituted 4-haloisoxazoles2-Halo-2H-azirine-2-carboxylic acid esters and amides organic-chemistry.org
Rh₂(Piv)₄Methyl 5-methoxy-3-phenylisoxazole-4-carboxylateDimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate beilstein-journals.orgnih.gov

Hydrolysis of Intermediate Azirine Carbonyl Chlorides

The hydrolysis of 2H-azirine-2-carbonyl chlorides, which are key intermediates generated from the isomerization of 5-chloroisoxazoles, provides a direct route to 2H-azirine-2-carboxylic acids. nih.govorganicchemistrytutor.com This reaction is typically carried out by treating the reaction mixture with water after the initial isomerization step. beilstein-journals.org The resulting carboxylic acids can then be isolated and further functionalized. For example, the hydrolysis of 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides yields the corresponding 3-aryl-2H-azirine-2,2-dicarboxylic acids in good yields (64–98%). beilstein-journals.org

It is important to note that the stability of the azirine ring can be a factor. In some cases, particularly with sterically demanding substituents like a 3-tert-butyl group, the isomerization may not occur at room temperature. beilstein-journals.org At elevated temperatures, the intermediate azirine can undergo ring-opening to a nitrile ylide, which can then cyclize to form an oxazole (B20620) derivative instead of the desired azirine. beilstein-journals.orgnih.gov

Halogenation and Dehalogenation Strategies

Synthesis of 2-Halo-2H-Azirines from α-Oxophosphorus Ylides

An alternative approach to the synthesis of 2-halo-2H-azirines involves the use of α-oxophosphorus ylides. researchgate.netamanote.com This methodology provides access to these important synthetic intermediates, which are valuable due to the enhanced reactivity conferred by the halogen at the C2 position. organic-chemistry.orgresearchgate.net The presence of the halogen makes these azirines particularly susceptible to ring expansion reactions, leading to a variety of heterocyclic structures. organic-chemistry.org

Stereoselective Dehalogenation of 2-Halo-3-phenyl-2H-Azirine-2-carboxylates

The dehalogenation of 2-halo-3-phenyl-2H-azirine-2-carboxylates serves as a viable route to obtain the corresponding 3-phenyl-2H-azirine-2-carboxylates. core.ac.ukuc.pt Studies have demonstrated that these dehalogenation reactions can be successfully carried out using reducing agents like sodium borohydride (B1222165) and tributyltin hydride, affording the desired products in moderate yields. core.ac.ukuc.pt

The reaction of ethyl 2-bromo-3-phenyl-2H-azirine-2-carboxylate with tributyltin hydride and a radical initiator (ACN) at 80°C resulted in the formation of ethyl 3-phenyl-2H-azirine-2-carboxylate in a 31% yield. core.ac.uk Similarly, sodium borohydride has been employed as a reducing agent in these transformations. core.ac.uk

A significant advancement in this area is the development of a diastereoselective synthesis involving a chiral auxiliary. core.ac.uk A 2-bromo-2H-azirine was synthesized with a 10-phenylsulfonylisobornyl chiral auxiliary attached to the carboxylate group. core.ac.uk Dehalogenation of this compound using sodium borohydride led to the formation of the corresponding (2S)-2H-azirine-2-carboxylate as a single stereoisomer, demonstrating a method for controlling the stereochemistry at the C-2 position. core.ac.uk

Table 1: Dehalogenation of 2-Halo-3-phenyl-2H-azirine-2-carboxylates

Starting Material Reagent Product Yield
Ethyl 2-bromo-3-phenyl-2H-azirine-2-carboxylate Tributyltin hydride, ACN Ethyl 3-phenyl-2H-azirine-2-carboxylate 31% core.ac.uk

Asymmetric Synthesis Approaches to Chiral 2H-Azirine-2-carboxylates

The synthesis of enantiomerically pure 2H-azirine-2-carboxylates is of great interest due to their role as intermediates in the synthesis of bioactive molecules, such as the marine antibiotic dysidazirine. chemrxiv.orgnih.gov

One successful strategy involves the base-induced elimination of sulfenic acid from nonracemic N-sulfinylaziridine 2-carboxylate esters. nih.gov This method has been optimized by treating the aziridine (B145994) with TMSCl at low temperatures (-95 °C) followed by LDA, which enhances the leaving group ability of the sulfinyl group. nih.gov It provided the foundation for the first asymmetric syntheses of both (R)-(-)- and (S)-(+)-dysidazirine. nih.gov

Another powerful technique is the kinetic resolution of racemic 2H-azirines. A copper hydride-catalyzed kinetic resolution has been developed for the asymmetric preparation of N-H aziridine-2-carboxylates and the corresponding enantioenriched 2H-azirines. chemrxiv.orgchemrxiv.org This method achieves high diastereoselectivity (>20:1) and enantioselectivity (up to 94% ee). chemrxiv.orgchemrxiv.org The process has been shown to be effective for a variety of 3-aryl-2H-azirine-2-carboxylates with different ester groups, including methyl, ethyl, benzyl, and t-butyl. chemrxiv.org

The organocatalytic asymmetric Neber reaction represents another significant approach. nih.gov Using a bifunctional thiourea (B124793) catalyst, β-ketoxime sulfonates can be converted into 2H-azirine carboxylic esters in good yields and with high enantioselectivity (up to 93% ee). nih.gov

Table 2: Asymmetric Synthesis of 3-Aryl-2H-azirine-2-carboxylates via Kinetic Resolution

Substrate Ester Group Yield (of Aziridine) Enantiomeric Excess (ee) Selectivity Factor (s)
t-Butyl 44-51% 84-89% 55 chemrxiv.org
Methyl 44-51% 84-89% N/A chemrxiv.org
Ethyl 44-51% 84-89% N/A chemrxiv.org
Benzyl 44-51% 84-89% N/A chemrxiv.org
i-Propyl 44-51% 84-89% N/A chemrxiv.org
Adamantyl 44-51% 90% 55 chemrxiv.org

Data derived from a study on copper-hydride catalyzed kinetic resolution of various 3-phenyl-2H-azirine-2-carboxylates. chemrxiv.org

General Synthetic Routes to 2H-Azirine Derivatives

Several general methods have been established for the synthesis of the 2H-azirine ring system, a highly strained and versatile three-membered heterocycle. researchgate.net These routes often serve as the foundation for producing more complex, functionalized azirines.

The Neber rearrangement is a classic and fundamental reaction in organic chemistry for converting a ketoxime into an α-amino ketone, proceeding through a 2H-azirine intermediate. organicreactions.orgwikipedia.org The process typically involves converting the oxime to a better leaving group, such as an O-sulfonate (e.g., tosylate). wikipedia.org Subsequent treatment with a base leads to the formation of a carbanion that displaces the sulfonate group, forming the azirine ring. wikipedia.org Acidic hydrolysis then opens the ring to yield the α-amino ketone. organicreactions.org

This reaction has been adapted for the direct synthesis of 2H-azirines, which can be isolated if the hydrolytic workup is avoided. organicreactions.org Recent advancements have focused on developing asymmetric versions of the Neber reaction. nih.govrsc.org For instance, an organocatalytic approach using chiral phase-transfer catalysts like (DHQD)₂PHAL has been employed for the enantioselective synthesis of spirooxindole 2H-azirines from isatin (B1672199) ketoximes. rsc.org A modular synthesis of 2,3-diaryl-2H-azirines from ketoxime acetates mediated by cesium carbonate has also been developed, offering a complementary route to conventional methods. rsc.org

Oxidative methods provide a modern and efficient pathway to 2H-azirine derivatives. organic-chemistry.org A facile and practical oxidative cyclization of enamines to 2H-azirines can be achieved using molecular iodine under mild, transition-metal-free conditions. organic-chemistry.org Phenyliodine(III) diacetate (PIDA) is another reagent used to mediate the conversion of enamine derivatives into the corresponding 2H-azirines. organic-chemistry.org

Furthermore, direct functionalization of the azirine ring has been explored. A visible-light-promoted regioselective C(sp³)-H acyloxylation of aryl-2H-azirines has been accomplished using (diacetoxy)iodobenzene and an organophotoredox catalyst like Rose Bengal. organic-chemistry.org

The functionalization of alkynes represents another key strategy for constructing complex azirine-containing molecules. rudn.ru A gold-catalyzed intramolecular reaction of 2-propargyl 2H-azirine derivatives has been developed to produce highly substituted pyridines. nih.gov This transformation capitalizes on the reactivity of the strained azirine ring, which acts as a synthetic equivalent of an alkenyl nitrene that is transferred to the alkyne moiety within the same molecule. nih.gov

Reactivity and Mechanistic Investigations of 3 Phenyl 2h Azirene 2 Carbaldehyde

Fundamental Ring Cleavage Pathways

The reactivity of 3-phenyl-2H-azirene-2-carbaldehyde is primarily characterized by the cleavage of the fragile C-N and C-C bonds of the azirene ring. The mode of cleavage, and consequently the nature of the intermediate generated, is dictated by the energy input: heat or light.

Under thermal conditions, this compound undergoes ring cleavage to primarily form a vinyl nitrene intermediate. rsc.org This process involves the homolytic cleavage of the weakest bond in the ring, the C2-N bond, followed by rearrangement. The presence of a phenyl group at the 3-position and a carbaldehyde group at the 2-position significantly influences the stability and subsequent reactivity of the resulting vinyl nitrene.

A prominent reaction pathway for the vinyl nitrene generated from the thermal decomposition of this compound is its rearrangement and subsequent cyclization to form isoxazole (B147169) systems. thieme-connect.deresearchgate.net The vinyl nitrene, a highly reactive species, can undergo a 1,5-electrocyclization, where the nitrogen atom attacks the carbonyl carbon of the adjacent aldehyde group. This intramolecular cyclization is a thermodynamically favorable process that leads to the formation of a stable five-membered aromatic isoxazole ring. Specifically, the thermal rearrangement of this compound leads to the formation of 3-phenylisoxazole (B85705). researchgate.net

Starting MaterialConditionsIntermediateProductReference
This compoundHeatVinyl Nitrene3-Phenylisoxazole researchgate.net

While intramolecular cyclization is a common fate for the vinyl nitrene intermediate, it can also be intercepted by external trapping agents. The ability to trap this transient species provides strong evidence for its existence and offers a synthetic route to other nitrogen-containing compounds. rsc.orgrsc.org For instance, in the presence of suitable reagents, the vinyl nitrene can undergo intermolecular reactions before it has a chance to cyclize. The efficiency of trapping depends on the concentration and reactivity of the trapping agent, as well as the reaction conditions. The interception of vinyl nitrenes generated from other 2H-azirines has been demonstrated, supporting the general reactivity pattern. rsc.org

In contrast to thermal activation, photochemical irradiation of this compound leads to the formation of a different reactive intermediate: a nitrile ylide. nih.govwikipedia.org This process involves the cleavage of the C2-C3 bond of the azirene ring, resulting in a 1,3-dipolar species. The nitrile ylide is characterized by a linear arrangement of the nitrile group and a bent geometry at the ylidic carbon.

The nitrile ylide generated from this compound is stabilized by conjugation with the adjacent phenyl and carbaldehyde groups. This extended conjugation delocalizes the positive and negative charges of the 1,3-dipole, increasing its stability and influencing its reactivity. These stabilized nitrile ylides are versatile intermediates that can participate in a variety of transformations, most notably cycloaddition reactions. nih.govwikipedia.org

A key reaction of the photochemically generated nitrile ylide is its participation in [1+2]-dipolar cycloaddition reactions. In these reactions, the 1,3-dipolar nitrile ylide reacts with a dipolarophile, a molecule containing a double or triple bond, to form a five-membered heterocyclic ring. nih.gov While [3+2] cycloadditions are more common for nitrile ylides, the specific substitution pattern and reaction conditions can favor [1+2] cycloaddition pathways. Research on related systems has shown that intramolecular cycloadditions of nitrile ylides can lead to the formation of bicyclic products. The aldehyde functionality in this compound can also influence the regioselectivity and stereoselectivity of these cycloaddition reactions.

Starting MaterialConditionsIntermediateReaction TypeProduct TypeReference
This compoundUV LightNitrile Ylide[1+2]-Dipolar CycloadditionHeterocyclic compounds nih.gov

C-C Single Bond Cleavage and C-N Double Bond Cleavage Processes

The cleavage of the endocyclic bonds of the azirine ring is a key feature of its chemistry, providing pathways to a variety of open-chain or rearranged cyclic products. These cleavage processes can be initiated thermally or photochemically, and the regioselectivity between C-C and C-N bond scission is highly dependent on the substitution pattern and the reaction conditions.

In the case of 2H-azirines, photochemical excitation is a common method to induce ring opening. Irradiation of 2H-azirines can lead to the cleavage of the C2-C3 single bond, a process that generates a highly reactive nitrile ylide intermediate. For 3-phenyl-2H-azirene, photochemical studies have demonstrated the formation of the corresponding nitrile ylide. osti.gov This intermediate is a valuable 1,3-dipole that can participate in various cycloaddition reactions.

Alternatively, cleavage of the C-N double bond can occur, leading to the formation of a vinyl nitrene. This pathway is also influenced by the substituents on the azirine ring. For some substituted 2H-azirines, photochemical C-N bond cleavage has been observed to be sensitive to the substitution pattern, with electron-withdrawing groups potentially favoring this pathway. nih.gov In the context of this compound, the presence of the electron-withdrawing carbaldehyde group at the C2 position is expected to significantly influence the electronic transitions upon photoexcitation, thereby affecting the competition between C-C and C-N bond cleavage.

An interesting example of a reaction involving both C-C and C=N bond cleavage is the oxidative cyclodimerization of 2H-azirine-2-carboxylates, which can be promoted by heating with triethylamine (B128534) in the presence of air. acs.org In this complex transformation, one molecule of the azirine undergoes formal C-C bond cleavage, while a second molecule experiences C=N bond cleavage, ultimately leading to the formation of pyrimidine (B1678525) derivatives. acs.org

Nucleophilic and Electrophilic Reactivity of the Azirine Ring

The 2H-azirine ring exhibits both nucleophilic and electrophilic character. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile or a Brønsted base. For instance, in the presence of acids, the nitrogen atom can be protonated, which activates the ring towards nucleophilic attack. chemrxiv.org

Conversely, the C=N double bond, incorporated within a highly strained three-membered ring, makes the C2 carbon atom an electrophilic center. chemrxiv.org This electrophilicity is further enhanced in this compound by the electron-withdrawing nature of the carbaldehyde group. Consequently, this compound is susceptible to attack by a wide range of nucleophiles. The addition of nucleophiles typically occurs at the C2 position, leading to the formation of a saturated aziridine (B145994) ring. chemrxiv.org This process results in a significant release of ring strain energy. chemrxiv.org

The general reactivity patterns are summarized below:

Reactivity TypeAttacking SpeciesSite of Attack on Azirine RingInitial Product
Electrophilic Proton (H+)Nitrogen (lone pair)Azirinium cation
Nucleophilic Nucleophiles (e.g., O-, S-, N-, C-nucleophiles)Carbon (of C=N)Aziridine derivative

Catalytic Transformations

The reactivity of this compound can be further controlled and expanded through the use of various catalysts. Transition metals and N-heterocyclic carbenes have proven to be particularly effective in promoting unique and synthetically valuable transformations.

Transition Metal-Catalyzed Reactions

Rhodium(II) catalysts are well-known for their ability to catalyze reactions involving diazo compounds. In the context of 2H-azirines, rhodium(II) catalysts can facilitate the reaction of α-diazocarbonyl compounds with 2-carbonyl-substituted 2H-azirines to form azirinium ylides. nih.gov For this compound, this reaction would proceed through the initial formation of a rhodium-carbene complex from the diazo compound. This electrophilic carbene would then attack the nucleophilic nitrogen atom of the azirine, leading to the formation of a rhodium-associated azirinium ylide. These ylides are versatile intermediates that can undergo a variety of subsequent transformations, such as sigmatropic rearrangements, to generate more complex heterocyclic structures. nih.gov

Low-valent titanium reagents, such as Cp₂Ti(BTMSA) (where BTMSA is bis(trimethylsilyl)acetylene), have been shown to mediate the coupling of 2H-azirines to produce N-heterocycles. nih.govnih.gov The reaction is believed to initiate with the oxidative addition of the titanium(II) species into the C-N single bond of the azirine ring to form an azatitanacyclobutene intermediate. nih.govnih.gov This intermediate can then undergo insertion of a second molecule of the 2H-azirine into the Ti-C bond, resulting in the formation of a diazatitanacyclohexene. nih.govnih.gov

The stability and subsequent reactivity of the resulting diazatitanacyclohexene are highly dependent on the substituents on the original azirine. For instance, with 2,3-diphenyl-2H-azirine, the diazatitanacyclohexene fragments to yield an azabutadiene and a nitrile. nih.gov In the case of 3-phenyl-2H-azirine, the resulting complex is prone to decomposition via protonolysis. nih.gov The methyl-substituted analogue, derived from 2-methyl-3-phenyl-2H-azirine, forms a more robust diazatitanacyclohexene which can be protonolyzed with acetic acid to give a mixture of pyrrole (B145914) and aziridine products, or with methanol (B129727) to selectively yield a 1H-pyrrole. nih.gov

A summary of the products from the Ti(II)-mediated reactions of various 2H-azirines is presented below:

2H-Azirine ReactantIntermediateSubsequent Reaction/DecompositionFinal Product(s)Reference
2,3-Diphenyl-2H-azirineDiazatitanacyclohexeneFragmentationAzabutadiene, Benzonitrile nih.gov
3-Phenyl-2H-azirineDiazatitanacyclohexeneProtonolysisDecomposition products nih.gov
2-Methyl-3-phenyl-2H-azirineDiazatitanacyclohexeneProtonolysis with AcOHPyrrole and Aziridine mixture nih.gov
2-Methyl-3-phenyl-2H-azirineDiazatitanacyclohexeneReaction with MeOH2,4-Dimethyl-3,5-diphenyl-1H-pyrrole nih.gov

N-Heterocyclic Carbene (NHC)-Catalyzed Annulation Reactions

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of chemical transformations. In the context of 2H-azirines, NHCs can catalyze annulation reactions, leading to the formation of new heterocyclic rings. A common strategy involves the reaction of an aldehyde with the NHC to form a Breslow intermediate, which is a nucleophilic species. nih.gov This Breslow intermediate can then undergo a conjugate addition to an electrophile.

In a reaction involving this compound, the azirine itself can act as the electrophile. Alternatively, if another aldehyde is used in the reaction, the NHC would first react with that aldehyde to generate the Breslow intermediate. This nucleophilic intermediate would then attack the electrophilic C2 carbon of the this compound. Subsequent ring-opening of the azirine and cyclization would lead to the formation of a new heterocyclic system. The specific outcome, such as a [3+2] or [2+3] annulation, can be controlled by the choice of catalyst and reaction conditions. Theoretical studies on the NHC-catalyzed reaction between a generic 2H-azirine and an aldehyde suggest a stepwise mechanism involving proton transfers and C-C bond formation, with the stereoselectivity being influenced by non-covalent interactions between the catalyst and the substrates.

Generation and Reactivity of Azolium Aza-Dienolate Intermediates

A novel approach to generating azolium aza-dienolate intermediates involves the use of N-heterocyclic carbenes (NHCs) as catalysts with 2H-azirine-2-carbaldehydes. acs.orgacs.org The NHC catalyst initially reacts with this compound to form a Breslow intermediate. acs.orgacs.org This intermediate then undergoes ring-opening of the azirine ring to produce the azolium aza-dienolate intermediate. acs.orgacs.org This reactive intermediate can then participate in various annulation reactions. For instance, a carbene-catalyzed [4+2] annulation of 2H-azirine-2-carbaldehydes with ketones has been developed, leading to the formation of 2,3-dihydro-6H-1,3-oxazin-6-one structures in good to excellent yields. acs.orgacs.org

Mechanistic studies have provided evidence for the existence of the azolium aza-dienolate intermediate. Trapping experiments with ethanol (B145695) resulted in the formation of the corresponding 3-amino-3-phenylacrylate, which supports the proposed reaction pathway. acs.org

Table 1: Carbene-Catalyzed [4+2] Annulation of 2H-Azirine-2-Carbaldehydes with Ketones

EntryCatalystYield (%)
1Catalyst D89
2Catalyst E (morpholine-derived triazolium)92

Data sourced from a study on carbene-catalyzed annulation reactions. acs.org

Dimerization and Oligomerization Reactions

An interesting and unprecedented reaction of 2H-azirine-2-carboxylates is their oxidative cyclodimerization to form pyrimidine-4,6-dicarboxylates. mdpi.comnih.gov This transformation occurs when the azirine is heated with triethylamine in the presence of air. mdpi.comnih.gov The reaction involves the formal cleavage of a C-C bond in one azirine molecule and a C=N bond in another. mdpi.comnih.gov

The proposed mechanism, supported by experimental studies and DFT calculations, involves several key steps. mdpi.comnih.gov It is initiated by the slow oxidation of triethylamine by air to produce N,N-diethylhydroxylamine in very low concentrations. mdpi.comnih.gov This hydroxylamine (B1172632) then acts as a nucleophile, adding to the azirine to form an (aminooxy)aziridine intermediate. mdpi.comnih.gov This is followed by the generation of an azomethine ylide, which subsequently undergoes a 1,3-dipolar cycloaddition with a second molecule of the 2H-azirine-2-carboxylate to yield the pyrimidine product. mdpi.comnih.gov The addition of a radical initiator has been shown to accelerate this reaction and improve the yields of the resulting pyrimidines. mdpi.comnih.gov

Reactivity with Specific Reagents and Functional Groups

The reaction of 3-phenyl-2H-azirines with thiols can lead to ring-opening and the formation of valuable bifunctional molecules. For instance, the reaction of 2,2-dimethyl-3-phenyl-2H-azirine with mercaptoacetic acid results in the formation of N-(1,1-dimethyl-2-oxo-2-phenylethyl)-2-mercaptoacetamide. nih.gov This type of reaction highlights the potential of 2H-azirines in the synthesis of more complex molecules with diverse functional groups.

3-Phenyl-2H-azirine is known to react with carboxylic acids. nih.gov For example, it reacts with carboxylic acids in refluxing benzene (B151609) to produce the corresponding N-phenacylcarboxamides. nih.gov 3-Amino-2H-azirines exhibit even greater reactivity, reacting with carboxylic acids at room temperature within minutes. nih.gov This reactivity has been utilized for chemoselective modification of carboxyl groups in proteins for bioconjugation. nih.gov The reaction proceeds through protonation of the azirine, which activates it for nucleophilic attack by the carboxylate. nih.gov

The reaction of 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides, which can be synthesized from 3-aryl-5-chloroisoxazole-4-carbonyl chlorides, with nucleophiles like water or amines leads to the formation of 3-aryl-2H-azirine-2,2-dicarboxylic acids and their corresponding amides. beilstein-journals.orgnih.gov

Stereoselectivity and Regioselectivity in 2H-Azirine Transformations

Due to their strained ring and reactive C=N bond, 2H-azirines are valuable precursors for synthesizing a variety of chiral aziridine and amine derivatives. nih.govdntb.gov.ua Enantioselective reactions of 2H-azirines have become a significant area of research. nih.govdntb.gov.ua These reactions, which include reductions, Diels-Alder reactions, and nucleophilic additions, can be controlled to produce specific stereoisomers by using chiral catalysts or additives. nih.govdntb.gov.ua

For example, the copper-hydride-catalyzed kinetic resolution of racemic 2H-azirines allows for the asymmetric synthesis of N-H aziridine-2-carboxylates with high diastereoselectivity and enantioselectivity. chemrxiv.org Furthermore, continuous-flow methods have been developed for the synthesis of 2H-azirines and their subsequent diastereoselective transformation into cis-2-substituted aziridines through nucleophilic addition. africacommons.net

Mechanistic studies, including DFT calculations, have been employed to understand the factors governing the regio- and diastereoselectivity in these transformations. researchgate.net

Factors Influencing Product Stereochemistry

The stereochemical outcome of reactions involving this compound is intricately linked to the reaction mechanism, which can be influenced by thermal or photochemical conditions. The presence of the chiral center at the C-2 position, bearing the formyl group, introduces the possibility of diastereomeric products in addition reactions.

In the context of cycloaddition reactions, the stereochemistry of the resulting cycloadducts is often dictated by the approach of the reacting species relative to the plane of the azirene ring. For instance, in Diels-Alder type reactions of analogous 2H-azirine-3-carboxylates, an endo approach of the diene to the azirine is generally favored. This preference is attributed to secondary orbital interactions between the substituent on the azirine and the incoming diene. While specific studies on the stereochemistry of cycloadditions with this compound are not extensively detailed in the available literature, it is reasonable to infer a similar mechanistic pathway. The aldehyde group, being electronically similar to a carboxylate, would be expected to direct the stereochemical course of the reaction in a comparable fashion.

Furthermore, photochemical reactions of 2H-azirines are known to proceed through the formation of nitrile ylide intermediates. The geometry of this intermediate can play a crucial role in determining the stereochemistry of the final product in subsequent cycloaddition reactions. The substitution pattern on the nitrile ylide, dictated by the original azirine, will influence the facial selectivity of the dipolarophile addition.

It is important to note that in reactions where the azirine ring is opened, such as in certain nucleophilic additions, the stereochemical integrity at the C-2 position may be lost or inverted depending on the specific mechanism (e.g., SN1 vs. SN2 type processes at the C-2 carbon).

Regioisomeric Outcomes in Ring Expansion and Cycloaddition Reactions

The regioselectivity observed in the reactions of this compound is a direct consequence of the electronic and steric properties of the substituents on the azirine ring. The interplay between the phenyl group at C-3 and the carbaldehyde group at C-2 creates a polarized system that directs the outcome of various transformations.

Ring Expansion Reactions

Thermal rearrangement of this compound provides a classic example of a ring expansion reaction, leading to the formation of 3-phenylisoxazole. This transformation is believed to proceed through a vinyl nitrene intermediate, formed by the cleavage of the weakest bond in the azirine ring, the C2-N1 bond. The subsequent rearrangement and cyclization of the vinyl nitrene intermediate lead exclusively to the 3-phenylisoxazole regioisomer. The regioselectivity is governed by the inherent migratory aptitude of the substituents and the stability of the resulting heterocyclic system. The phenyl group's ability to stabilize the intermediate contributes to the clean formation of the observed product.

ReactantConditionsProductRegioselectivity
This compoundThermal3-PhenylisoxazoleExclusive formation of the 3-phenyl isomer

Table 1: Regioselectivity in the Thermal Ring Expansion of this compound.

Cycloaddition Reactions

In [3+2] cycloaddition reactions, this compound can react via a nitrile ylide intermediate, which is a 1,3-dipole. The regioselectivity of the cycloaddition of this nitrile ylide with various dipolarophiles is determined by the frontier molecular orbital (FMO) interactions. The coefficients of the highest occupied molecular orbital (HOMO) of the nitrile ylide and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa) dictate the preferred orientation of addition.

Generally, in the nitrile ylide derived from this compound, the phenyl group at one terminus and the formyl-substituted carbon at the other create a significant electronic bias. In reactions with electron-deficient alkenes, the regioselectivity is typically high, with the nucleophilic carbon of the nitrile ylide adding to the most electrophilic carbon of the alkene. The precise outcome will depend on the specific electronic nature of the dipolarophile.

For instance, in analogous systems, the reaction of a nitrile ylide with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), leads to the formation of a specific regioisomer of the resulting pyrrole derivative. While direct experimental data for this compound with a range of dipolarophiles is limited, the principles of FMO theory provide a robust framework for predicting the major regioisomeric outcome.

Azirine DerivativeDipolarophileMajor Regioisomeric Product
2-Formyl-3-phenyl-2H-azirine (via nitrile ylide)Electron-deficient alkene (e.g., acrylate)Pyrroline (B1223166) with specific regiochemistry
2-Formyl-3-phenyl-2H-azirine (via nitrile ylide)Electron-deficient alkyne (e.g., DMAD)Pyrrole with specific regiochemistry

Table 2: Predicted Regioisomeric Outcomes in [3+2] Cycloaddition Reactions of this compound.

Spectroscopic Characterization in Academic Research

Application of Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a cornerstone in the characterization of azirine derivatives. It allows for the identification of key functional groups and provides insights into the molecular structure.

Infrared (IR) spectroscopy is instrumental in identifying the characteristic vibrational modes of 3-phenyl-2H-azirene-2-carbaldehyde. The expected IR absorption bands for the key functional groups are summarized in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (aldehyde)Stretching1700 - 1680
C=N (azirine ring)Stretching1780 - 1740
Aromatic C=CStretching1600 - 1450
Aromatic C-HStretching3100 - 3000
Aldehyde C-HStretching2850 - 2750

In academic research, IR spectroscopy is often coupled with cryogenic matrix isolation techniques to study highly reactive intermediates. For instance, the photolysis of related azirines, such as 3-methyl-2-phenyl-2H-azirine, in cryogenic argon matrices has been shown to produce transient species like vinylnitrenes and ketene (B1206846) imines. nih.gov These intermediates are trapped at very low temperatures, allowing for their spectroscopic characterization, which would be impossible under normal conditions due to their short lifetimes. nih.gov This methodology has also been crucial in distinguishing between isomeric products in the thermolysis of other substituted azirines, where techniques like NMR and mass spectrometry provided ambiguous results. uc.pt

Elucidation of Reaction Pathways using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms in the molecule.

The expected ¹H NMR chemical shifts for this compound would feature signals for the aldehydic proton, the proton on the azirine ring, and the protons of the phenyl group.

Proton EnvironmentExpected Chemical Shift (ppm)
Aldehyde H (CHO)9.5 - 10.5
Azirine Ring H2.5 - 3.5
Phenyl H's7.0 - 8.0

Similarly, the ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon, the carbons of the azirine ring, and the carbons of the phenyl group.

Carbon EnvironmentExpected Chemical Shift (ppm)
Carbonyl C (CHO)190 - 200
Azirine Ring C=N160 - 170
Azirine Ring C30 - 40
Phenyl C's120 - 140

In the broader context of azirine chemistry, NMR spectroscopy has been pivotal in characterizing the products of various reactions. For example, in the asymmetric synthesis of 2H-azirine-3-carboxylates, ¹H and ¹³C NMR were used to confirm the structures of the final products. nih.gov Furthermore, NMR techniques are essential for studying the stereochemistry of reactions involving azirines, such as the aza Diels-Alder reaction, where the coupling constants and nuclear Overhauser effect (NOE) data can be used to determine the relative configuration of the products.

Advanced Spectroscopic Techniques for Structural Assignment of Derivatives

Beyond standard IR and NMR, advanced spectroscopic methods are employed to provide more definitive structural assignments, especially for novel derivatives of this compound. Techniques such as two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC) are invaluable for unambiguously assigning all proton and carbon signals, especially in complex molecules.

Computational and Theoretical Studies of 3 Phenyl 2h Azirene 2 Carbaldehyde

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical calculations have become an indispensable tool for elucidating the complex reaction mechanisms involving transient species like those derived from 3-phenyl-2H-azirene-2-carbaldehyde. These computational approaches provide detailed insights into the electronic and geometric changes that occur during a chemical reaction.

Density Functional Theory (DFT) for Photoreactivity Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been effectively employed to study the photoreactivity of azirine derivatives. nih.gov Photolysis of 2H-azirines can lead to the cleavage of the C2-C3 bond, forming a vinyl nitrene, or the C2-N bond, yielding a nitrile ylide. DFT calculations can help to elucidate the preferred photochemical pathway for this compound.

For instance, DFT calculations can be used to model the excited-state potential energy surfaces, identifying the transition states and intermediates involved in the photochemical transformations. The calculations can predict whether the phenyl substituent at C3 and the carbaldehyde group at C2 will influence the mode of ring-opening. In related systems, such as 3-methyl-2-phenyl-2H-azirine, DFT calculations have been instrumental in supporting proposed mechanisms for photoreactivity and characterizing the resulting intermediates. nih.gov

A hypothetical DFT study on this compound might involve calculating the energy barriers for the two primary photochemical pathways:

Photochemical PathwayCalculated Activation Energy (kcal/mol)Key Intermediate
C2-C3 Bond Cleavage25.31-Phenyl-2-formyl-vinylnitrene
C2-N Bond Cleavage18.7Benzonitrile formylmethylide

This is a hypothetical data table based on typical values for azirine photochemistry.

High-Level Computational Studies of Fragmentation Pathways

Beyond photoreactivity, high-level computational methods, such as coupled-cluster theory (e.g., CCSD(T)) or multireference methods (e.g., CASSCF/CASPT2), can provide highly accurate descriptions of fragmentation pathways. These methods are particularly important for molecules with complex electronic structures, such as those with strained rings and multiple reactive sites.

For this compound, these high-level calculations could be used to investigate its thermal decomposition or its fragmentation in mass spectrometry. The calculations would aim to identify the lowest energy fragmentation channels and the structures of the resulting fragments. For example, fragmentation could be initiated by the cleavage of the weak N-C2 or C2-C3 bonds of the azirine ring.

Exploration of Potential Energy Surfaces and Transition States

The exploration of potential energy surfaces (PES) is fundamental to understanding the kinetics and thermodynamics of chemical reactions. A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. Transition states correspond to saddle points on the PES, representing the energy maxima along the reaction coordinate.

Computational methods can be used to map out the PES for reactions involving this compound, such as its cycloaddition reactions. For example, the reaction of the photochemically generated nitrile ylide with a dipolarophile would proceed through a specific transition state, the geometry and energy of which can be calculated. These calculations are crucial for understanding the regioselectivity and stereoselectivity of such reactions. uzh.ch Research on related heteroaromatic compounds has demonstrated the utility of machine learning techniques in constructing potential energy surfaces, which can be a computationally efficient alternative to traditional quantum mechanical methods. rug.nl

Theoretical Analysis of Ring Strain and Electronic Structure

The 2H-azirine ring is characterized by significant ring strain due to the presence of a three-membered ring containing a double bond. This high degree of strain is a major contributor to its reactivity. Theoretical methods can be employed to quantify the ring strain energy of this compound.

Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing the electronic structure of molecules. researchgate.net For this compound, NBO analysis could provide insights into:

The hybridization of the ring atoms.

The nature of the bonding within the azirine ring.

The extent of delocalization of the phenyl group's π-electrons with the azirine ring.

The electronic effects of the carbaldehyde substituent.

A comparison of the bond lengths in this compound with those in related, less strained systems can also provide a qualitative measure of the ring strain. For instance, the C-N single bond in the azirine ring is typically elongated compared to a standard C-N single bond. nih.gov

BondCalculated Bond Length (Å)Standard Bond Length (Å)
C2-N1.581.47
C3=N1.291.28
C2-C31.451.54 (in cyclopropane)

This is a hypothetical data table based on typical bond lengths in 2H-azirines.

Computational Predictions of Stereoselectivity in Azirine Transformations

The reactions of this compound can often lead to the formation of stereoisomers. Computational chemistry plays a vital role in predicting and explaining the observed stereoselectivity. For cycloaddition reactions of the derived nitrile ylide, the stereochemical outcome is determined by the transition state geometry.

By calculating the energies of the different possible transition states leading to various stereoisomeric products, it is possible to predict the major product of the reaction. For example, in the reaction of a nitrile ylide with an alkene, the formation of either a cis or trans substituted product can be evaluated. The transition state leading to the thermodynamically more stable product is typically lower in energy. A model for the transition state of the addition of ester-carbonyl groups to azirine-derived dipoles has been proposed to account for observed regioselectivity and stereoselectivity. uzh.ch

Applications of 3 Phenyl 2h Azirene 2 Carbaldehyde and Its Derivatives in Advanced Organic Synthesis

Building Blocks for Diverse Nitrogen-Containing Heterocycles

The reactivity of the 2H-azirine ring system is a cornerstone of its application in heterocyclic synthesis. Thermal or photochemical activation readily cleaves the C2-C3 bond, generating highly reactive vinyl nitrene or nitrile ylide intermediates. wikipedia.org These transient species can be trapped in situ by a wide array of reactants, leading to the formation of various five- and six-membered heterocyclic rings. This strategy provides a powerful tool for accessing diverse nitrogen-containing scaffolds.

Synthesis of Azole and Azine Systems

Derivatives of 3-phenyl-2H-azirene serve as precursors for a range of azole and azine heterocycles. The generation of nitrile ylide intermediates from azirines allows for [3+2] cycloaddition reactions with various dipolarophiles. For instance, reactions with nitriles can lead to the formation of imidazole (B134444) derivatives, while cycloadditions with other appropriate partners can yield oxazoles or thiazoles.

Furthermore, the ring-opening of azirines can lead to intermediates that participate in the synthesis of six-membered azine rings. Research has shown that azirine chemistry can be applied to the synthesis of pyridazines and pyrazines. tandfonline.comnih.gov In some cases, single electron transfer mechanisms can cleave the azirine ring to produce radical intermediates that recombine to form heterocycles like 2H-imidazoles. tandfonline.com

Formation of Pyrrole (B145914), Pyridine (B92270), and Related Architectures

The synthesis of pyrroles and their derivatives is a well-documented application of 2H-azirines. The reactive intermediates generated from azirines readily engage in cycloaddition reactions to build the pyrrole core.

One effective method involves an iron-catalyzed radical cycloaddition between 2H-azirines and enamides, which produces highly substituted pyrroles under mild conditions. organic-chemistry.org Another approach is a domino reaction where 2H-azirines react with nucleophiles like acetone (B3395972) in the presence of a base to furnish trisubstituted pyrroles. organic-chemistry.org A general synthesis of 1H-pyrrole-2-carboxylic acid derivatives has also been developed through the reaction of 2H-azirines with enamines, which yields dihydropyrroles that can be aromatized to the target pyrroles upon acid treatment. rsc.org

Recent advances have utilized energy transfer catalysis to generate strained 2H-azirines in situ, which then undergo a formal [3+2] cycloaddition with electrophiles like acrylates to yield valuable pyrroline (B1223166) moieties. nih.gov The table below summarizes selected methods for pyrrole synthesis using 2H-azirine precursors.

Reactant with 2H-Azirine Catalyst/Conditions Product Type Reference
EnamidesIron CatalystTriaryl-substituted Pyrroles organic-chemistry.org
AcetoneBasic ConditionsTrisubstituted Pyrroles organic-chemistry.org
EnaminesNo Catalyst, then AcidPyrrole-2-carboxylic acid derivatives rsc.org
AcrylatesEnergy Transfer CatalystPyrrolines nih.gov

This table presents a selection of synthetic routes to pyrrolic structures from 2H-azirines.

Similarly, azirine derivatives can be used to construct pyridine rings. The reaction of N-vinylic phosphazenes, derived from azirines, with aldehydes can lead to the formation of dihydropyridines, which can be subsequently oxidized to pyridines. tandfonline.com

Construction of Polyheterocyclic and Fused-Ring Systems

The versatility of 3-phenyl-2H-azirene-2-carbaldehyde derivatives extends to the synthesis of more complex polyheterocyclic and fused-ring systems. The ability to generate reactive intermediates that can participate in intramolecular cyclizations or cascade reactions is key to this application. For example, 3-amino-2H-azirines react with NH-acidic heterocycles such as 3,3-disubstituted azetidine-2,4-diones to produce 1,4-diazepine derivatives, which are seven-membered fused rings. nih.gov This reaction proceeds via protonation of the azirine, followed by nucleophilic addition and ring expansion.

The strategic placement of functional groups on the azirine or its reaction partner can facilitate subsequent cyclizations, leading to the assembly of bicyclic and polycyclic frameworks. The reaction of 2H-azirines with diphenylketene, for instance, provides a route to 5-pyrrolin-2-ones, which can be precursors to more complex fused systems. tandfonline.com

Precursors for Functionalized Organic Molecules

Beyond their role in heterocyclic synthesis, derivatives of this compound are valuable precursors for a variety of functionalized acyclic and cyclic molecules, including stereochemically defined amino compounds and specialized linkers for biotechnology.

Stereoselective Preparation of Substituted Amino Compounds

The synthesis of unnatural α-amino acids and other substituted amino compounds is a significant area of modern organic chemistry. chemrxiv.org The strained azirine ring can be opened by various nucleophiles to introduce new functional groups and create stereocenters. While direct stereoselective synthesis using this compound is a developing area, related methodologies highlight the potential of azirine chemistry in this field.

For example, 1,3-dipolar cycloaddition reactions involving azomethine ylides generated from azirines and aldehydes can be used to synthesize α-amino-β-hydroxy esters. Furthermore, protocols using visible light-promoted photoredox catalysis have been developed for stereoselective C-radical addition to chiral imines to produce unnatural α-amino acids. rsc.org These advanced methods could potentially be adapted to derivatives of this compound to achieve stereoselective synthesis of highly functionalized amino compounds. The inherent reactivity of 3-amino-2H-azirines also makes them useful synthons in peptide synthesis, allowing for the incorporation of α,α-disubstituted α-amino acids into peptide chains. tandfonline.comnih.gov

Design and Synthesis of Bifunctional Chemical Linkers for Bioconjugate Technology

Bifunctional chemical linkers are essential tools in bioconjugate technology, used to connect different molecular entities, such as a protein and a drug molecule. The unique reactivity of the 2H-azirine ring makes it an interesting candidate for the design of novel linkers.

Recent research has demonstrated that the in situ generation of strained 2H-azirines can be used in cascade reactions that allow for a formal [3+2] cycloaddition with a wide range of olefins and other electrophiles. nih.gov This process effectively links two different molecules through the newly formed pyrroline ring. By carefully choosing the substituents on the azirine precursor and the reacting partner, chemists can design linkers with specific functionalities. For example, a highly versatile functional handle like a halide or a protected alcohol can be incorporated into the product, allowing for further conjugation reactions. nih.gov The strain-release-driven nature of this chemistry provides a powerful method for forging new carbon-carbon bonds under mild conditions, a desirable feature for applications in bioconjugation.

Strategies for Enhancing Molecular Complexity and Diversity

Catalytic Annulation and Ring-Expansion Methodologies

The strained three-membered ring of this compound and its derivatives is a versatile synthon in organic synthesis, amenable to a variety of transformations that increase molecular complexity. Catalytic annulation and ring-expansion reactions are particularly powerful strategies to construct larger, more complex heterocyclic frameworks from this compact starting material.

One notable advancement is the N-heterocyclic carbene (NHC) catalyzed [4+2] annulation of 2H-azirine-2-carboxaldehydes with ketones. This method provides access to 2,3-dihydro-6H-1,3-oxazin-6-one core structures, which are present in various natural products and bioactive molecules. In a model reaction, this compound reacts with 2,2,2-trifluoro-1-phenylethan-1-one in the presence of a triazolium catalyst and a base to yield the corresponding [4+2] annulation product. The proposed mechanism involves the formation of an azolium aza-dienolate intermediate from the reaction of the NHC with the azirine-2-carbaldehyde. This intermediate then undergoes nucleophilic addition to the ketone, followed by ring closure to afford the 1,3-oxazin-6-one.

Results of NHC-Catalyzed [4+2] Annulation of this compound with Ketones
EntryKetone SubstrateCatalystBaseSolventYield (%)
12,2,2-Trifluoro-1-phenylethan-1-oneTriazolium ACs₂CO₃DCM25
22,2,2-Trifluoro-1-phenylethan-1-oneTriazolium BCs₂CO₃DCMNo Reaction
32,2,2-Trifluoro-1-phenylethan-1-oneTriazolium CCs₂CO₃DCMNo Reaction
42,2,2-Trifluoro-1-phenylethan-1-oneMorpholine-derived Triazolium DCs₂CO₃DCM70

Ring-expansion reactions of 2H-azirines provide another important route to diverse heterocyclic systems. These reactions, which can be promoted thermally or by various reagents, leverage the inherent ring strain of the azirine. The ring opening of 2H-azirine-2-carboxaldehydes can lead to the formation of a variety of five- and seven-membered heterocycles, including isoxazoles, oxazoles, pyrazoles, imidazoles, pyrroles, and azepines. thieme-connect.de The specific product formed is dependent on the reaction conditions and the nature of the reacting partner. For instance, the thermal decomposition of β-azidocinnamaldehyde, a precursor to this compound, can lead to its formation. thieme-connect.de

Investigation of Derivatives for Potential Applications in Medicinal Chemistry Research

The unique structural features of the azirine ring have prompted investigations into the medicinal chemistry potential of its derivatives. Aziridines and azirines are present in some natural products with biological activity and have been explored as building blocks for pharmacologically active compounds. researchgate.net

A significant area of research has been the evaluation of 3-aryl-2H-azirine-2-carboxylic acids, the oxidized derivatives of 3-aryl-2H-azirene-2-carbaldehydes, for their antibacterial properties. Studies have shown that these compounds exhibit activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are a major cause of hospital-acquired infections. nih.gov Interestingly, the free carboxylic acid group appears to be crucial for the antibacterial activity, as the corresponding methyl esters show significantly reduced or no activity. nih.gov These 3-aryl-2H-azirine-2-carboxylic acids have also demonstrated a low level of cytotoxicity, suggesting a favorable preliminary safety profile. nih.gov

Antibacterial Activity of 3-Aryl-2H-azirine-2-carboxylic Acid Derivatives nih.gov
CompoundAryl SubstituentPathogenActivity Level
3aPhenylStaphylococcus aureusInhibitory concentration lower than Sulfamethoxazole
3b4-ChlorophenylStaphylococcus aureusInhibitory concentration lower than Sulfamethoxazole
3d4-BromophenylStaphylococcus aureusInhibitory concentration lower than Sulfamethoxazole
3e4-FluorophenylStaphylococcus aureusInhibitory concentration lower than Sulfamethoxazole
3a' (Methyl ester)PhenylKlebsiella pneumoniaeActive
3a' (Methyl ester)PhenylOther ESKAPE pathogensInactive

Furthermore, the aldehyde functionality of this compound allows for its conversion into other chemical entities with potential biological relevance. For example, it can serve as a precursor for the synthesis of bis-Schiff bases, a class of compounds known to possess a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and antimicrobial properties. nih.goveurekaselect.com The diverse reactivity of the azirine and aldehyde groups thus makes this compound a valuable starting point for the generation of compound libraries for drug discovery screening.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of 3-phenyl-2H-azirene-2-carbaldehyde?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX suite (e.g., SHELXD for structure solution and SHELXL for refinement) to process diffraction data. Ensure data quality by optimizing crystal growth conditions (e.g., slow evaporation in polar aprotic solvents) and validating refinement parameters (R-factor, displacement parameters). For aziridine derivatives, prioritize low-temperature data collection to mitigate thermal motion artifacts .

Q. What safety protocols are critical when synthesizing aziridine derivatives like this compound?

  • Methodological Answer : Aziridines are highly reactive and potentially toxic. Conduct reactions in a fume hood with personal protective equipment (PPE). Avoid direct exposure to azide intermediates (e.g., 2-azido-1-ethylindole-3-carbaldehyde analogs) due to explosion risks. Quench reactive byproducts (e.g., azides) with sodium nitrite or ceric ammonium nitrate. Dispose of waste via certified hazardous waste contractors to comply with environmental regulations .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm regiochemistry and substituent effects (e.g., aldehyde proton at ~9.5–10.5 ppm). Use FT-IR to identify key functional groups (C=O stretch at ~1700 cm⁻¹). For structural ambiguity, employ high-resolution mass spectrometry (HRMS) and compare experimental vs. theoretical isotopic patterns. Cross-validate with X-ray data when crystallizable .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing sensitive intermediates in aziridine-carbaldehyde syntheses?

  • Methodological Answer : For moisture-sensitive steps (e.g., Vilsmeier-Haack formylation), use anhydrous dimethylformamide (DMF) and phosphoryl chloride (POCl₃) under inert gas. Control exothermic reactions via dropwise addition and ice baths. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane). For unstable products, employ in situ derivatization (e.g., hydrazone formation) to stabilize intermediates .

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?

  • Methodological Answer : Apply constraint-based contradiction analysis :

  • For NMR discrepancies, re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or dynamic processes (e.g., tautomerism).
  • For conflicting X-ray data, check for twinning or disorder using PLATON’s ADDSYM algorithm.
  • Cross-reference with computational methods (DFT-optimized geometries and NMR chemical shift predictions) .

Q. What strategies are effective for designing biologically active derivatives of this compound?

  • Methodological Answer : Use diversity-oriented synthesis :

  • Introduce substituents at the aziridine nitrogen (e.g., alkylation/acylation) to modulate reactivity.
  • Functionalize the aldehyde group via condensation (e.g., Schiff bases for metal coordination) or Knoevenagel reactions (e.g., α,β-unsaturated ketones).
  • Prioritize substituents with known pharmacophores (e.g., electron-withdrawing groups for antimicrobial activity) and validate via in vitro assays (e.g., antioxidant evaluation with DPPH radical scavenging) .

Q. How can computational methods enhance the study of aziridine-carbaldehyde reactivity?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to:

  • Map electrostatic potentials (ESP) for nucleophilic/electrophilic site prediction.
  • Simulate reaction pathways (e.g., ring-opening mechanisms) using transition-state theory.
  • Validate spectral data (IR/NMR) via comparison with computed vibrational frequencies and chemical shifts. Use software like ORCA for cost-effective post-Hartree-Fock methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.